2-tert-Butylpyridine

Basicity Physical Organic Chemistry Acid-Base Chemistry

2-tert-Butylpyridine (CAS 5944-41-2) is a substituted pyridine derivative featuring a bulky tert-butyl group at the ortho position. This structural modification confers moderate steric hindrance and electron-donating properties, making it a valuable building block in organic synthesis, a ligand in coordination chemistry, and an intermediate for pharmaceuticals and agrochemicals.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 5944-41-2
Cat. No. B1266198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butylpyridine
CAS5944-41-2
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC=N1
InChIInChI=1S/C9H13N/c1-9(2,3)8-6-4-5-7-10-8/h4-7H,1-3H3
InChIKeyUUIMDJFBHNDZOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-tert-Butylpyridine (CAS 5944-41-2) Technical Profile and Baseline Properties for Scientific Procurement


2-tert-Butylpyridine (CAS 5944-41-2) is a substituted pyridine derivative featuring a bulky tert-butyl group at the ortho position. This structural modification confers moderate steric hindrance and electron-donating properties, making it a valuable building block in organic synthesis, a ligand in coordination chemistry, and an intermediate for pharmaceuticals and agrochemicals . Key physicochemical properties include a molecular weight of 135.21 g/mol, a melting point of -33 °C, and an aqueous pKa of 5.76 at 25 °C .

Why 2-tert-Butylpyridine (CAS 5944-41-2) Cannot Be Simply Replaced by Other Alkylpyridines in Critical Applications


The ortho-tert-butyl substituent in 2-tert-butylpyridine creates a unique steric and electronic environment that is not replicated by other alkylpyridines. This steric hindrance significantly modulates the compound's basicity, nucleophilicity, and coordination behavior compared to unsubstituted pyridine or para-substituted analogs [1]. As a result, substituting 2-tert-butylpyridine with a different alkylpyridine can lead to altered reaction kinetics, reduced selectivity, or even complete failure in applications where precise steric control is paramount, such as in living polymerization quenching or as a selective ligand in catalysis [2].

Quantitative Differentiation Guide for 2-tert-Butylpyridine (CAS 5944-41-2) vs. In-Class Alternatives


Aqueous Basicity (pKa) Comparison: 2-tert-Butylpyridine vs. Pyridine and 2,6-Di-tert-butylpyridine

2-tert-Butylpyridine exhibits a pKa of 5.76 at 25 °C . This value is higher than that of unsubstituted pyridine (pKa ~5.25) due to the electron-donating effect of the tert-butyl group, but significantly lower than the anomalously weak basicity of the highly hindered 2,6-di-tert-butylpyridine (pKa 3.58) [1]. This places 2-tert-butylpyridine in an intermediate basicity range, offering a balance between reactivity and steric protection.

Basicity Physical Organic Chemistry Acid-Base Chemistry

Gas-Phase Basicity Comparison: 2-tert-Butylpyridine vs. 4-tert-Butylpyridine and 2,6-Di-tert-butylpyridine

In the gas phase, 2-tert-butylpyridine has a gas basicity of 222.2 kcal/mol and a proton affinity of 229.9 kcal/mol [1]. This is slightly higher than 4-tert-butylpyridine (gas basicity 221.3 kcal/mol, proton affinity 228.9 kcal/mol) [2], but lower than the highly basic 2,6-di-tert-butylpyridine (gas basicity 951 kJ/mol, equivalent to 227.3 kcal/mol) [3]. The ortho-substituent in 2-tert-butylpyridine provides a modest increase in gas-phase basicity compared to the para-isomer, while the di-ortho-substituted analog is significantly more basic in the absence of solvent effects.

Gas-Phase Basicity Proton Affinity Mass Spectrometry

Performance as an End-Quencher in Living Cationic Polymerization of Isobutylene

In the end-quenching of quasiliving carbocationic isobutylene polymerization, 2-tert-butylpyridine (2tBP) was evaluated against other hindered bases. At a concentration of 0.020 M, 2tBP converted only 66-69% of polymer chains to the desired exo-olefin, with the remainder forming coupled products. Doubling the concentration to 0.040 M improved the yield of exo-olefin to 94% [1]. In contrast, 2,5-dimethylpyrrole (25DMPy) was found to be the most effective quencher under the same conditions, yielding the most rapid quenching and the least coupling [1]. 1,2,2,6,6-Pentamethylpiperidine (PMP) required a concentration of 0.040 M to achieve 100% exo-olefin with negligible coupling [1].

Polymer Chemistry Living Polymerization End-Quenching Polyisobutylene

Synthetic Yield in a Comparative Study of N,O-Chelate Ligand Synthesis

In a study on the synthesis of N,O-chelate ligands, 2-tert-butylpyridine was obtained in a yield of approximately 81% [1]. While this study does not provide a direct head-to-head comparison with other pyridine derivatives under identical conditions, the reported yield serves as a benchmark for the efficiency of its synthesis via a variant of the Reissert-Henze reaction. This is a useful data point for researchers planning synthetic routes that incorporate this building block.

Synthetic Chemistry Ligand Synthesis Reaction Yield

Qualitative Basicity Order Towards the Lewis Acid BMe₃

The relative basicity of several pyridine derivatives towards the bulky Lewis acid trimethylborane (BMe₃) was determined to be: 4-methylpyridine > pyridine > 2-methylpyridine > 2-tert-butylpyridine [1]. This order highlights the significant impact of steric hindrance at the ortho position on the ability of the nitrogen lone pair to coordinate to a Lewis acid. The tert-butyl group in 2-tert-butylpyridine creates greater steric hindrance than the methyl group in 2-methylpyridine, resulting in the lowest basicity among the tested compounds in this series.

Lewis Basicity Steric Effects Coordination Chemistry

Recommended Application Scenarios for 2-tert-Butylpyridine (CAS 5944-41-2) Based on Quantitative Evidence


As a Moderately Hindered Base in Acid-Base Titrations or Proton Scavenging

Based on its aqueous pKa of 5.76 , 2-tert-butylpyridine is well-suited for applications requiring a base that is stronger than pyridine (pKa ~5.25) but not as sterically encumbered or weakly basic as 2,6-di-tert-butylpyridine (pKa 3.58) . This makes it a valuable proton scavenger in reactions where a balance between basic strength and steric protection is needed to avoid unwanted nucleophilic side reactions.

As a Calibrant or Analyte in Gas-Phase Ion Chemistry Studies

Its well-defined gas-phase basicity (222.2 kcal/mol) and proton affinity (229.9 kcal/mol) [1] make 2-tert-butylpyridine a useful reference compound for mass spectrometry and ion mobility spectrometry experiments. Its distinct basicity compared to other tert-butylpyridine isomers (e.g., 4-tert-butylpyridine, 221.3 kcal/mol) [2] allows for isomer differentiation and method development in analytical chemistry.

As an End-Quenching Agent in Polyisobutylene Synthesis (with Process Optimization)

While 2-tert-butylpyridine can be used to generate exo-olefin terminated polyisobutylene, its efficiency is lower than other hindered bases [3]. This application scenario is best suited for processes where its specific steric profile is required, or where cost and availability outweigh the need for the highest possible yield. Process optimization, including using a higher concentration (0.040 M or greater), is necessary to achieve yields >94% [3].

As a Synthetic Building Block in Ligand Design

The ortho-tert-butyl group provides a defined steric environment that can be leveraged in the design of ligands for transition metal catalysis. Its moderate basicity and steric hindrance can influence the coordination sphere and reactivity of metal complexes, as evidenced by its use in the synthesis of N,O-chelate ligands [4] and its established role as a ligand in cross-coupling reactions .

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